

Protocol for CRAMP-18 Immunohistochemistry in Mouse Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CRAMP-18 (mouse)	
Cat. No.:	B3028654	Get Quote

Application Note:

Introduction

CRAMP (Cathelin-Related Antimicrobial Peptide), the murine ortholog of human cathelicidin LL-37, is a crucial component of the innate immune system.[1][2] This antimicrobial peptide is expressed by various immune and epithelial cells and plays a significant role in host defense, inflammation, and wound healing. Immunohistochemistry (IHC) is a valuable technique for visualizing the in-situ expression and localization of CRAMP in different mouse tissues, providing insights into its biological functions in health and disease. This document provides a detailed protocol for the immunohistochemical staining of CRAMP-18 in formalin-fixed, paraffinembedded (FFPE) mouse tissues.

Principle

This protocol utilizes the principle of antigen-antibody binding to detect the CRAMP-18 protein in tissue sections. A primary antibody specifically targeting CRAMP-18 binds to the protein. Subsequently, a labeled secondary antibody that recognizes the primary antibody is applied. The label, typically an enzyme, reacts with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

Data Presentation

Table 1: Semi-Quantitative Expression of CRAMP-18 in Various Mouse Tissues



Tissue	Expression Level	Predominant Cell Types	Notes
Bone Marrow	+++	Myeloid precursors, Granulocytes	Abundant expression observed.[2][3]
Spleen	++	Neutrophils, Macrophages	Detectable expression.[2][3]
Stomach	+/++	Surface epithelial cells	Low basal expression, upregulated upon infection.[3][4]
Intestine (Colon)	+/++	Surface epithelial cells	Detectable expression, crucial for mucosal defense.[3] [5]
Testis	+	Detectable expression.[2][3]	
Brain	-	Not typically detected. [2][3]	
Liver	-	Not typically detected. [2][3]	
Heart	-	Not typically detected. [2][3]	_
Skeletal Muscle	-	Not typically detected. [2][3]	

Expression Level Key: +++ (High), ++ (Moderate), + (Low/Detectable), - (Not Detected)

Experimental Protocols

Materials and Reagents

• Formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections (4-5 μm)



- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Phosphate-Buffered Saline (PBS)
- Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0 or 10 mM PBS, pH 7.2)
- Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)
- Blocking Buffer (e.g., 10% normal goat serum in PBS)
- Primary Antibody: Rabbit anti-CRAMP/Cathelicidin polyclonal antibody (Dilution to be optimized, e.g., 1:200)
- Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin counterstain
- Mounting Medium
- Coplin jars
- Humidified chamber
- Microscope slides
- Coverslips
- · Light microscope

Procedure

1. Deparaffinization and Rehydration a. Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin. b. Transfer slides through a graded series of ethanol solutions:

Methodological & Application





- 100% Ethanol for 2 x 5 minutes.
- 95% Ethanol for 1 x 5 minutes.
- 70% Ethanol for 1 x 5 minutes. c. Rinse slides in deionized water for 5 minutes.
- 2. Antigen Retrieval a. Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the buffer with the slides in a microwave or water bath to 95-100°C for 15-20 minutes. c. Allow the slides to cool down to room temperature in the buffer (approximately 20 minutes). d. Wash the slides with PBS for 2 x 3 minutes.
- 3. Peroxidase Blocking a. Incubate the sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to quench endogenous peroxidase activity. b. Wash the slides with PBS for 2 x 5 minutes.
- 4. Blocking a. Place slides in a humidified chamber. b. Apply blocking buffer (e.g., 10% normal goat serum in PBS) to cover the tissue sections. c. Incubate for 1 hour at room temperature.
- 5. Primary Antibody Incubation a. Gently tap off the blocking buffer without letting the sections dry. b. Apply the primary anti-CRAMP antibody, diluted in blocking buffer (e.g., 1:200), to the tissue sections. c. Incubate overnight at 4°C in a humidified chamber.
- 6. Secondary Antibody Incubation a. Wash the slides with PBS for 3 x 5 minutes. b. Apply the HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's recommended dilution. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
- 7. Signal Detection a. Wash the slides with PBS for 3 x 5 minutes. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the tissue sections and incubate for 3-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope. d. Immediately stop the reaction by rinsing the slides with deionized water.
- 8. Counterstaining a. Immerse the slides in hematoxylin for 1-2 minutes. b. Rinse gently with tap water. c. "Blue" the sections in running tap water or a bluing agent.
- 9. Dehydration and Mounting a. Dehydrate the sections through a graded series of ethanol:
- 70% Ethanol for 1 minute.

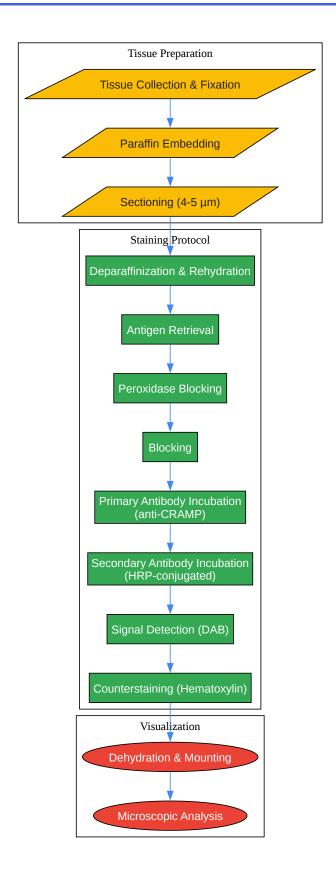


- 95% Ethanol for 1 minute.
- 100% Ethanol for 2 x 2 minutes. b. Clear the sections in xylene (or substitute) for 2 x 5 minutes. c. Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles. d. Allow the mounting medium to dry.

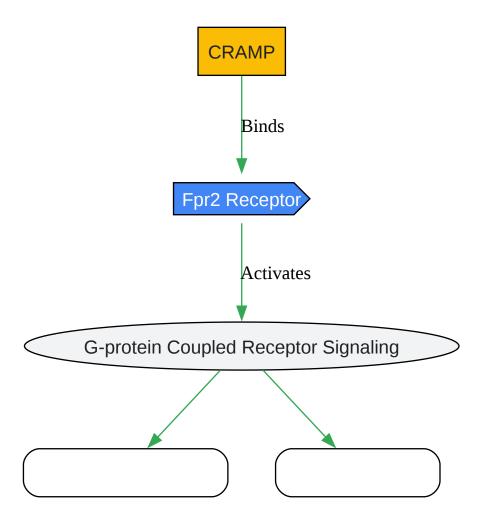
10. Visualization a. Examine the stained sections under a light microscope. CRAMP-positive staining will appear as a brown precipitate, while the nuclei will be stained blue.

Mandatory Visualization









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